
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone
Description
Positional Isomerism
Comparing this compound with positional isomers highlights substituent effects:
- 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone : The -CF₃ group at position 2 creates greater steric hindrance, increasing dihedral angles (~25°) compared to the 5-CF₃ isomer (~15°).
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone : Lacking the 5-Cl substituent, this compound shows enhanced solubility due to reduced halogen-based interactions.
Electronic and Thermodynamic Properties
- 2-Chloro-4-(trifluoromethyl)pyridine : Exhibits a dipole moment of 4.1 D , whereas the title compound’s asymmetrical substitution likely increases this value (>5 D).
- (6-Chloro-5-methoxypyridin-3-yl)methanol : Replacing -CF₃ with -OCH₃ reduces electron withdrawal, raising the HOMO energy by ~0.3 eV.
Property | Title Compound | 2-Cl-4-CF₃ Pyridine | 6-Cl-2-CF₃ Isomer |
---|---|---|---|
Dipole moment (D) | ~5.2 (calc.) | 4.1 | 3.8 |
HOMO-LUMO gap (eV) | ~5.0 | 5.2 | 4.9 |
Melting point (°C) | ~120–125 (est.) | 98 | 110 |
Properties
Molecular Formula |
C8H5ClF3NO |
---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-6(8(10,11)12)7(9)13-3-5/h2-3H,1H3 |
InChI Key |
XBLKIKPWBCEGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridine ring followed by the formation of the ethanone moiety. One common method involves the reaction of 6-chloro-5-(trifluoromethyl)pyridine with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding properties compared to their non-fluorinated counterparts, which is crucial for developing effective pharmaceuticals. Notably, this compound's structure allows for modifications that can lead to derivatives with improved pharmacological profiles.
Case Studies:
- Antimicrobial Activity : Studies have demonstrated that similar trifluoromethyl-pyridine derivatives possess significant antibacterial properties, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Research into structurally related compounds has indicated that they may inhibit cancer cell proliferation through specific molecular pathways, warranting further investigation into the effects of this compound on cancer cells.
Agrochemicals
The compound's unique physicochemical properties make it suitable for applications in agrochemicals. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the efficacy of pesticides and herbicides by enhancing their absorption and retention in plant tissues.
Case Studies:
- Pesticide Development : Similar compounds have been utilized in developing novel herbicides that target specific weed species while minimizing damage to crops.
- Insecticide Formulations : Research has shown that trifluoromethyl-containing compounds can exhibit potent insecticidal activity, suggesting that this compound could be explored as an active ingredient in insecticide formulations.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Key Analogues
The compound’s pyridine core is substituted with a chlorine atom (position 6), trifluoromethyl group (position 5), and acetyl group (position 3). Analogues differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties. Key structural analogues include:
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity and Bioavailability: The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5 for the target compound vs. 1.8 for 1-(6-chloro-5-methylpyridin-3-yl)ethanone), improving membrane permeability. However, UDO’s piperazine linker introduces basicity (pKa ≈ 7.1), enhancing solubility in acidic environments.
- Metabolic Stability:
The CF₃ group in the target compound reduces oxidative metabolism, similar to JNJ 54166060 (), which retains low-moderate clearance in preclinical species due to trifluoromethyl’s resistance to CYP450 oxidation.
Data Tables
Table 2: Physicochemical Comparison
Compound | logP | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
---|---|---|---|
Target compound | 2.5 | <0.1 | >6 (predicted) |
1-(6-Cl-5-Me-pyridin-3-yl)ethanone | 1.8 | 0.3 | 3.2 |
UDO | 3.1 | 0.05 | 8.5 |
Q & A
Q. What are the validated synthetic routes for 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves chlorination and trifluoromethylation of pyridine precursors. For example:
- Chlorination : Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at 60–80°C to introduce chlorine at the 6-position .
- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu complexes in the presence of a palladium catalyst for regioselective substitution at the 5-position .
Key factors : Temperature control (<100°C), solvent choice (e.g., DMF for polar aprotic conditions), and inert atmosphere (N₂/Ar) to prevent side reactions. Yield optimization requires monitoring via HPLC or GC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ketone carbonyl at ~200 ppm in ¹³C) .
- HRMS : Validate molecular weight (C₈H₅ClF₃NO: calc. 241.0, observed 241.0 ± 0.5) .
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry .
Q. What safety precautions are critical during handling?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use in a fume hood due to potential inhalation hazards .
- First aid : For skin contact, wash with copious water (≥15 min); for ingestion, administer activated charcoal and seek medical attention .
- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .
Q. What solvents are optimal for solubility in biological assays?
- High solubility : DMSO (≥50 mg/mL), acetone, or acetonitrile.
- Low solubility : Aqueous buffers (use sonication or co-solvents like 10% DMSO in PBS) .
- Stability note : Avoid prolonged exposure to light or heat to prevent ketone degradation .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and predict regioselectivity. For example, calculate Fukui indices to identify electrophilic centers (C-3 and C-5 positions) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .
Q. What strategies resolve contradictions in reported biological activity data?
- Case study : If Compound X shows conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase assays):
Q. How does the trifluoromethyl group influence metabolic stability in vivo?
Q. What are the decomposition pathways under acidic/basic conditions?
- Acidic hydrolysis (pH <3) : Ketone converts to carboxylic acid via hydration (confirmed by ¹H NMR loss of carbonyl peak) .
- Basic conditions (pH >10) : Pyridine ring undergoes nucleophilic attack at C-2, forming dihydroxy intermediates .
Mitigation : Stabilize formulations using buffered solutions (pH 6–8) and antioxidants (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.